molecular formula C13H13ClN2O3 B1593767 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride CAS No. 3009-13-0

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride

Cat. No. B1593767
CAS RN: 3009-13-0
M. Wt: 280.7 g/mol
InChI Key: BITDLWAQPKSXTF-UHFFFAOYSA-M
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Description

“1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride” is a type of ionic compound . Ionic compounds are often used in various fields due to their unique properties, such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .


Synthesis Analysis

The synthesis of similar ionic compounds has been reported . An efficient solvent-free synthesis of a new family of functionalized chiral ionic liquids based on pyridinium cation has been developed from low-cost chiral terpenoid alcohols .


Physical And Chemical Properties Analysis

Ionic liquids, which “this compound” is a type of, are known for their unique properties such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .

Scientific Research Applications

Molecular Engineering and Functional Models

The study of iron(III) complexes with monophenolate ligands, including compounds structurally related to 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride, provides insight into their role as functional models for catechol 1,2-dioxygenases. These complexes mimic the enzyme's activity, offering a pathway to understanding and potentially influencing biological processes at the molecular level (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Crystal Structure Insights

Research into compounds like 2-methyl-1-(4-nitrobenzyl)pyridinium bis(maleonitriledithiolato)nickelate(III) provides valuable data on the crystal structures of such complexes. Understanding the stacking interactions and the structural arrangement of anions and cations can be crucial for designing materials with specific properties (Ren, Li, Wu, & Meng, 2001).

Chemical Synthesis and Reactivity

The synthesis and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which is structurally related to the target compound, highlight the potential for nucleophilic substitution reactions in the absence of additional bases. This pathway can lead to the development of new chemical entities for various applications (Sparke, Fisher, Mewis, & Archibald, 2010).

Photophysical Properties

The exploration of molecular complexation, as demonstrated in studies on chromophores for nonlinear optics, illustrates the potential of compounds like this compound to impact the design of new materials with desirable optical properties. Understanding how these complexes behave under illumination can inform the development of advanced photonic devices (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Catalysis and Polymer Synthesis

The compound's relevance extends to catalysis and the synthesis of polymers, where its derivatives may play a role in facilitating reactions or enhancing the properties of polymeric materials. Studies on mono- and dinuclear nickel complexes with related ligands have shown their utility in the oligomerization of ethylene, suggesting potential applications in industrial catalysis and material science (Kermagoret & Braunstein, 2008).

Future Directions

Ionic compounds are gaining popularity in the scientific community due to their unique properties . They have numerous industrial applications and are used as green solvents and catalysts in organic synthesis . Therefore, the research and development of new ionic compounds, including “1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride”, could be a promising direction for future research.

properties

IUPAC Name

1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITDLWAQPKSXTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883935
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3009-13-0
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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